molecular formula C7H7ClO3S B571509 4-Hydroxybenzenemethanesulfonyl Chloride CAS No. 1394917-69-1

4-Hydroxybenzenemethanesulfonyl Chloride

Cat. No.: B571509
CAS No.: 1394917-69-1
M. Wt: 206.64
InChI Key: FGGMBZIWQSGUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzenemethanesulfonyl Chloride is a derivative of 4-Hydroxybenzyl Alcohol. It is a chemical compound with the molecular formula C7H7ClO3S and a molecular weight of 206.65 g/mol. This compound is used as a reagent in various chemical syntheses, including the preparation of antimalarial agents and conjugates for the treatment of acute myeloid leukemia.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzenemethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 4-Hydroxybenzyl Alcohol with chlorosulfonic acid. The reaction typically takes place under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reactions are carried out in large reactors with precise temperature and pressure controls to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzenemethanesulfonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate salts can be formed.

    Oxidation Products: Sulfonic acids and other oxidized derivatives are common products.

Scientific Research Applications

4-Hydroxybenzenemethanesulfonyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the synthesis of conjugates for biological studies, including the development of antimalarial agents.

    Medicine: It plays a role in the synthesis of pharmaceutical compounds, such as conjugates used in the treatment of acute myeloid leukemia.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxybenzenemethanesulfonyl Chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Similar in structure but lacks the hydroxyl group on the benzene ring.

    4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

4-Hydroxybenzenemethanesulfonyl Chloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

1394917-69-1

Molecular Formula

C7H7ClO3S

Molecular Weight

206.64

IUPAC Name

(4-hydroxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H7ClO3S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4,9H,5H2

InChI Key

FGGMBZIWQSGUAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.